molecular formula C18H11BrFN3O2 B2550060 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 1207040-05-8

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2550060
CAS No.: 1207040-05-8
M. Wt: 400.207
InChI Key: PMIIZLBXVVCFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring, a bromophenyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a halogenated precursor.

    Formation of the quinoline core: The quinoline ring can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-1,2,4-oxadiazole
  • 6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
  • 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo

Uniqueness

The uniqueness of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring and the bromophenyl group enhances its potential as a pharmacophore, while the fluorine atom increases its metabolic stability and bioavailability.

Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIIZLBXVVCFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.